![molecular formula C7H7BrS B1280529 2-Bromo-5-cyclopropylthiophene CAS No. 29481-27-4](/img/structure/B1280529.png)
2-Bromo-5-cyclopropylthiophene
Overview
Description
2-Bromo-5-cyclopropylthiophene is an organic compound with the molecular formula C7H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the fifth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropylthiophene typically involves the bromination of 5-cyclopropylthiophene. One common method is the reaction of 5-cyclopropylthiophene with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by column chromatography.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, and the product is isolated by standard workup procedures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate, typically in solvents such as toluene or dioxane.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex structures formed through cross-coupling reactions.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
Material Science
2-Bromo-5-cyclopropylthiophene serves as a valuable building block for the synthesis of organic semiconductors and conductive polymers. Its unique structure allows it to participate in various polymerization reactions, leading to materials with enhanced electrical properties.
Table 1: Applications in Material Science
Application | Description |
---|---|
Organic Semiconductors | Used in the synthesis of thin-film transistors and solar cells. |
Conductive Polymers | Acts as a precursor for materials used in flexible electronics. |
Pharmaceuticals
The compound has garnered attention for its potential as a precursor in the synthesis of biologically active compounds. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study focused on the synthesis of pyrazole-based lactate dehydrogenase inhibitors demonstrated that modifications of thiophene derivatives, including this compound, can enhance cellular potency against cancer cell lines such as MiaPaCa-2 and A673 . The cyclopropyl group contributes to improved binding affinity to biological targets.
Table 2: Pharmaceutical Applications
Application | Description |
---|---|
Drug Development | Potential lead structure for new drug candidates targeting specific pathways. |
Biological Activity | Investigated for anti-inflammatory and anticancer effects. |
Organic Synthesis
In organic chemistry, this compound is employed in the development of new synthetic methodologies. It facilitates the formation of complex organic molecules through various reactions, including cross-coupling and substitution reactions.
Table 3: Organic Synthesis Applications
Reaction Type | Description |
---|---|
Cross-Coupling Reactions | Forms biaryl compounds or other complex structures. |
Substitution Reactions | Produces various substituted thiophenes depending on nucleophile used. |
Agrochemicals
The compound is also being explored for its potential use in developing new pesticides and herbicides. Its structural features may enhance the efficacy and selectivity of agrochemical agents.
Table 4: Agrochemical Applications
Application | Description |
---|---|
Pesticide Development | Investigated for its ability to target specific pests effectively. |
Herbicide Formulation | Potentially useful in creating selective herbicides that minimize crop damage. |
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropylthiophene depends on its specific application. In the context of pharmaceuticals, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for its target, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylthiophene: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Bromo-5-phenylthiophene: Contains a phenyl group at the fifth position.
2-Chloro-5-cyclopropylthiophene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-5-cyclopropylthiophene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in organic synthesis and material science.
Biological Activity
2-Bromo-5-cyclopropylthiophene is a heterocyclic compound belonging to the thiophene family, characterized by its unique molecular structure that includes a bromine atom at the 2-position and a cyclopropyl group at the 5-position of the thiophene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
The molecular formula of this compound is C_8H_7BrS, with a molecular weight of approximately 203.1 g/mol. The synthesis of this compound typically involves bromination reactions, which can be optimized through various methods including Suzuki coupling and other cross-coupling techniques.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as a pharmacological agent. Key areas of investigation include:
- Antimicrobial Activity : Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial properties. For instance, compounds derived from thiophenes have shown effectiveness against Escherichia coli, with IC50 values indicating potent activity at low concentrations .
- Anticancer Potential : Thiophene-based compounds are known to interact with various biological targets involved in cancer progression. The structure of this compound may facilitate its binding to kinases or apoptosis modulators, contributing to its anticancer efficacy .
- Neurological Effects : The lipophilicity of thiophenes allows for effective penetration of the blood-brain barrier, making them suitable candidates for treating neurological disorders. Compounds similar to this compound have been investigated for their antipsychotic and antiepileptic properties .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antibacterial Studies : A study demonstrated that various synthesized thiophene derivatives exhibited substantial antibacterial activity against E. coli. Among these, certain compounds showed IC50 values as low as 51.4 μg/mL, indicating strong potential for development into antimicrobial agents .
- Anticancer Mechanism : Another research highlighted the ability of thiophene derivatives to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. Inhibition of LDH leads to reduced lactate production and subsequent suppression of tumor growth in cell lines such as MiaPaCa-2 and A673 .
- Neurological Applications : The pharmacological profile of thiophenes suggests their utility in treating conditions like depression and anxiety due to their ability to cross the blood-brain barrier effectively. This property is essential for drugs targeting central nervous system disorders .
Properties
IUPAC Name |
2-bromo-5-cyclopropylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-7-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLFMXDMPIBFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306455 | |
Record name | 2-Bromo-5-cyclopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29481-27-4 | |
Record name | 2-Bromo-5-cyclopropylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29481-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-cyclopropylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-cyclopropylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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